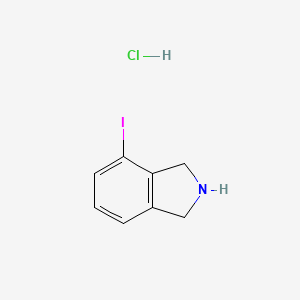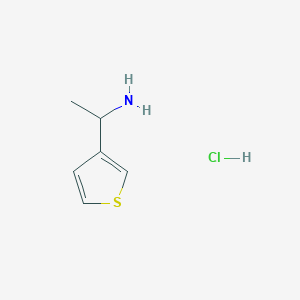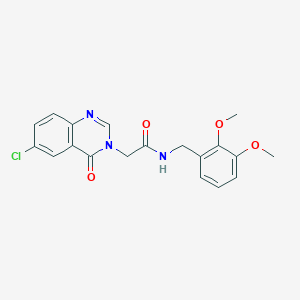![molecular formula C21H21BrClN5O B12503264 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12503264.png)
[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a triazole moiety and aromatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: The aromatic groups are introduced through substitution reactions, often involving halogenated precursors.
Coupling Reactions: The piperazine ring is coupled with the triazole moiety using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptor sites, modulating biological pathways.
類似化合物との比較
Similar Compounds
- 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine
- 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methoxyphenyl)piperazine
Uniqueness
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and biological activity. The presence of both bromine and chlorine atoms in the aromatic rings can enhance its binding affinity and specificity for certain biological targets.
特性
分子式 |
C21H21BrClN5O |
|---|---|
分子量 |
474.8 g/mol |
IUPAC名 |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrClN5O/c1-14-3-6-17(23)13-19(14)26-9-11-27(12-10-26)21(29)20-15(2)28(25-24-20)18-7-4-16(22)5-8-18/h3-8,13H,9-12H2,1-2H3 |
InChIキー |
JTPCBNPOAVKYDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)

![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)

![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)



![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)

![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide](/img/structure/B12503258.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(pyrrolidin-2-ylmethyl)thiourea](/img/structure/B12503273.png)
